2-Bromo-1-(trifluoromethyl)naphthalene
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Overview
Description
2-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trifluoromethyl)naphthalene typically involves the bromination of 1-(trifluoromethyl)naphthalene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted naphthalenes.
Scientific Research Applications
2-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activity.
Industry: The compound may be used in the production of materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(trifluoromethyl)naphthalene exerts its effects is primarily through its participation in chemical reactions. The bromine atom and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-naphthol
- 2-Iodonaphthalene
- 9-Bromophenanthrene
- 6-Bromo-2-naphthol
Uniqueness
2-Bromo-1-(trifluoromethyl)naphthalene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming stable intermediates in various synthetic processes.
Properties
Molecular Formula |
C11H6BrF3 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
2-bromo-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H |
InChI Key |
SFGWJVOVQMENNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Br |
Origin of Product |
United States |
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